molecular formula C14H21NO3 B028597 (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol CAS No. 243640-19-9

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Cat. No. B028597
M. Wt: 251.32 g/mol
InChI Key: LZRHDSQWBVFQMC-CYBMUJFWSA-N
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Patent
US06713627B2

Procedure details

Dissolve 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) (11.0 g, 43.8 mmol) and 17.0 g (40.1 mmol) (2R,3R)-(−)-di-(p-anisoyl)tartaric acid in 400 mL refluxing isopropanol. Allow the mixture to cool to room temperature. Collect the precipitate, rinse with isopropanol and dry to give the (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol, (2R,3R)-(−)-di-(p-anisoyl)tartaric acid. Recrystallize the (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol, (2R,3R)-(−)-di-(p-anisoyl)tartaric acid salt from 250 mL isopropanol.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
(2R,3R)-(−)-di-(p-anisoyl)tartaric acid
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12]>C(O)(C)C>[CH3:12][O:11][C:4]1[C:5]([O:9][CH3:10])=[CH:6][CH:7]=[CH:8][C:3]=1[C@@H:2]([CH:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1)[OH:1]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
OC(C1=C(C(=CC=C1)OC)OC)C1CCNCC1
Name
(2R,3R)-(−)-di-(p-anisoyl)tartaric acid
Quantity
17 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collect the precipitate
WASH
Type
WASH
Details
rinse with isopropanol
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)[C@H](O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713627B2

Procedure details

Dissolve 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) (11.0 g, 43.8 mmol) and 17.0 g (40.1 mmol) (2R,3R)-(−)-di-(p-anisoyl)tartaric acid in 400 mL refluxing isopropanol. Allow the mixture to cool to room temperature. Collect the precipitate, rinse with isopropanol and dry to give the (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol, (2R,3R)-(−)-di-(p-anisoyl)tartaric acid. Recrystallize the (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol, (2R,3R)-(−)-di-(p-anisoyl)tartaric acid salt from 250 mL isopropanol.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
(2R,3R)-(−)-di-(p-anisoyl)tartaric acid
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12]>C(O)(C)C>[CH3:12][O:11][C:4]1[C:5]([O:9][CH3:10])=[CH:6][CH:7]=[CH:8][C:3]=1[C@@H:2]([CH:13]1[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]1)[OH:1]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
OC(C1=C(C(=CC=C1)OC)OC)C1CCNCC1
Name
(2R,3R)-(−)-di-(p-anisoyl)tartaric acid
Quantity
17 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collect the precipitate
WASH
Type
WASH
Details
rinse with isopropanol
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1OC)[C@H](O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.